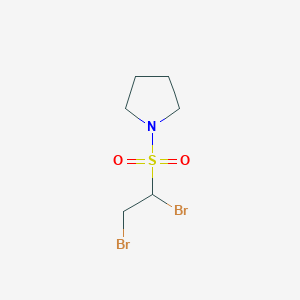
1-(1,2-Dibromoethanesulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,2-Dibromoethanesulfonyl)pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a dibromoethanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dibromoethanesulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 1,2-dibromoethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors might be employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The dibromoethanesulfonyl group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine might yield a sulfonamide derivative.
Wissenschaftliche Forschungsanwendungen
1-(1,2-Dibromoethanesulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-(1,2-Dibromoethanesulfonyl)pyrrolidine exerts its effects involves its interaction with nucleophilic sites in biological molecules. The dibromoethanesulfonyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
- 1-(1,2-Dichloroethanesulfonyl)pyrrolidine
- 1-(1,2-Diiodoethanesulfonyl)pyrrolidine
- 1-(1,2-Dibromoethanesulfonyl)piperidine
Comparison: 1-(1,2-Dibromoethanesulfonyl)pyrrolidine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro and iodo analogs, the bromine atoms provide a balance between reactivity and stability. The piperidine analog, while similar, has a different ring size, which can affect its chemical and biological properties.
Eigenschaften
CAS-Nummer |
87975-60-8 |
|---|---|
Molekularformel |
C6H11Br2NO2S |
Molekulargewicht |
321.03 g/mol |
IUPAC-Name |
1-(1,2-dibromoethylsulfonyl)pyrrolidine |
InChI |
InChI=1S/C6H11Br2NO2S/c7-5-6(8)12(10,11)9-3-1-2-4-9/h6H,1-5H2 |
InChI-Schlüssel |
WCKUODZNOIEDCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C(CBr)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





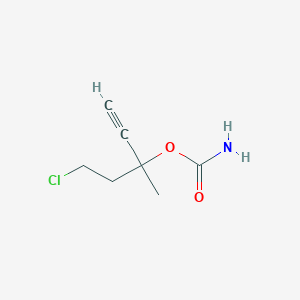
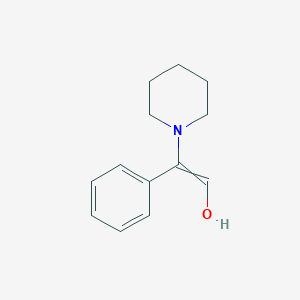
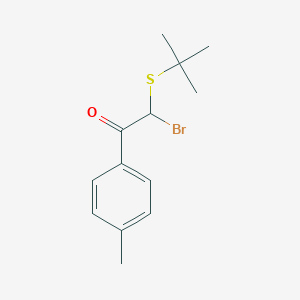
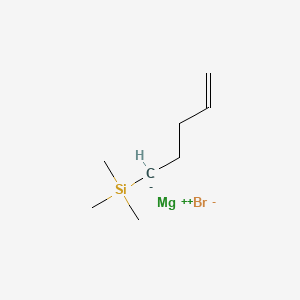
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
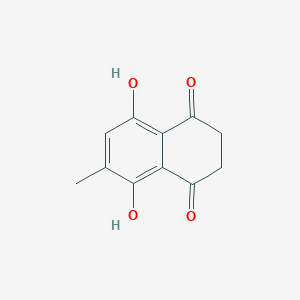
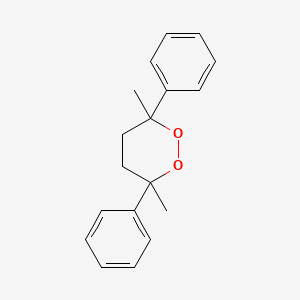
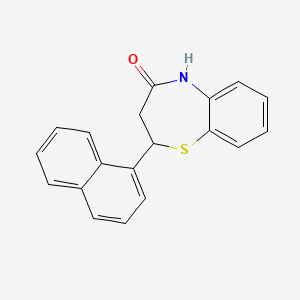
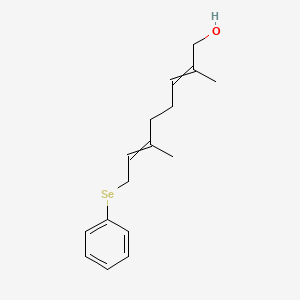
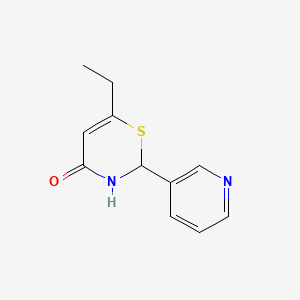
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
